REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9](=[O:18])[CH2:10][N:11]1[C:15](=O)[CH2:14][C:13]([CH3:17])=[N:12]1)[CH3:7].[OH-].[Na+].[C:21](=[O:24])([O-])O.[Na+]>CN(C=O)C>[CH2:6]([O:8][C:9](=[O:18])[CH2:10][N:11]1[C:15]([Cl:3])=[C:14]([CH:21]=[O:24])[C:13]([CH3:17])=[N:12]1)[CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.67 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=C(CC1=O)C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2.01 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain filtrate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
WASH
|
Details
|
the obtained solid was washed with n-heptane/diisopropyl ether mixture (1:1)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=C(C(=C1Cl)C=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.55 mmol | |
AMOUNT: MASS | 1.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |